molecular formula C11H15F2NO5 B2611318 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 1822535-60-3

5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B2611318
CAS No.: 1822535-60-3
M. Wt: 279.24
InChI Key: GBBWKZOBCAPOHX-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is a complex organic compound with the molecular formula C11H15F2NO5 and a molecular weight of 279.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and two fluorine atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core structure. The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions. The difluoro substitution is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final product is purified through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid stands out due to its unique bicyclic structure and the presence of both tert-butoxycarbonyl and difluoro groups. Similar compounds include:

Properties

IUPAC Name

7,7-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWKZOBCAPOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822535-60-3
Record name 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
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